molecular formula C10H12ClN B12041297 1-(2-Chlorophenyl)but-3-EN-1-amine

1-(2-Chlorophenyl)but-3-EN-1-amine

Katalognummer: B12041297
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: PTIDTACXPPQDAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H12ClN It is a derivative of butenylamine, where the amine group is attached to a but-3-en-1-yl chain, and the 2-chlorophenyl group is attached to the first carbon of the chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)but-3-EN-1-amine typically involves the reaction of 2-chlorobenzyl chloride with but-3-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can yield primary or secondary amines, depending on the reaction conditions.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)but-3-EN-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenyl)butan-1-amine: Similar structure but lacks the double bond in the butenyl chain.

    1-(2-Chlorophenyl)prop-2-EN-1-amine: Similar structure but has a shorter carbon chain.

    1-(2-Chlorophenyl)ethan-1-amine: Similar structure but has an even shorter carbon chain.

Uniqueness

1-(2-Chlorophenyl)but-3-EN-1-amine is unique due to the presence of both the 2-chlorophenyl group and the but-3-en-1-yl chain. This combination of structural features imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H12ClN

Molekulargewicht

181.66 g/mol

IUPAC-Name

1-(2-chlorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2

InChI-Schlüssel

PTIDTACXPPQDAI-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC=CC=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.